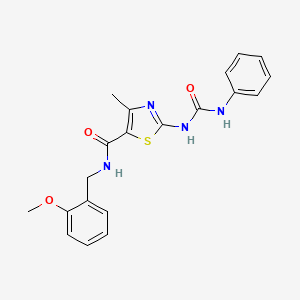

![molecular formula C20H19N3OS B2392822 N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide CAS No. 2034254-01-6](/img/structure/B2392822.png)

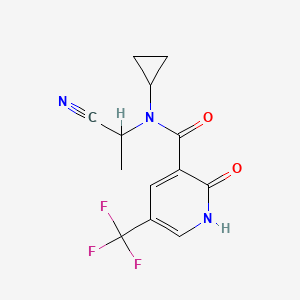

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide, also known as BIP-L, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that has been found to have a wide range of biological activities, making it a promising candidate for drug discovery and development.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide has been utilized in the synthesis of complex heterocyclic compounds such as benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free method for synthesizing these compounds involves 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation, showcasing the compound's role in facilitating dehydrogenative coupling processes (Qian et al., 2017).

Neuroleptic Activity Research

In the field of pharmacology, research has been conducted on benzamides, including structures similar to N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide, for their potential neuroleptic (antipsychotic) activities. Studies involving the synthesis and evaluation of various benzamides have shown significant inhibitory effects on apomorphine-induced behaviors in rats, indicating the compound's relevance in designing drugs with potential psychiatric applications (Iwanami et al., 1981).

Anticancer and Anti-fibrotic Drug Development

Another application is in the development of selective and orally efficacious inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) for cancer treatment. Compounds related to N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, underscoring their potential as anticancer drugs (Borzilleri et al., 2006).

Catalysis and Synthetic Methodologies

Research into copper-mediated aryloxylation of benzamides has revealed the utility of N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide in developing new synthetic methodologies. This work has led to efficient synthesis routes for mono- and diaryloxylated benzoic acids, showcasing the compound's significance in organic synthesis (Hao et al., 2014).

Antibacterial Agent Development

Efforts in designing and synthesizing novel benzamide-based compounds have also highlighted potential antibacterial applications. Studies on the synthesis, characterization, and biological evaluation of various benzamide derivatives have indicated their utility as templates for developing new antibacterial agents, further expanding the compound's applicability in medicinal chemistry (Adam et al., 2016).

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-2-25-18-8-4-3-7-17(18)20(24)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFBHBNWZUAODW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)

![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)

![(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2392759.png)

![2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide](/img/structure/B2392761.png)